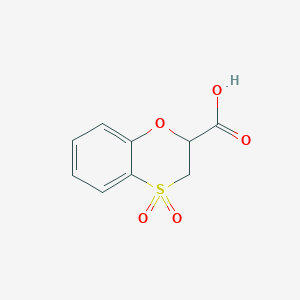

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid

Vue d'ensemble

Description

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid is a heterocyclic compound containing oxygen and sulfur atoms within its structure This compound is part of the benzoxathiine family, which is known for its diverse biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid typically involves the cyclization of o-mercaptophenols with appropriate electrophiles. One common method is the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide. This reaction proceeds through an intermolecular cyclization mechanism to form the benzoxathiine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzoxathiine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine. For instance, a patent (US9693997B2) outlines the synthesis of derivatives that exhibit antiviral properties against various viral infections. These compounds demonstrate efficacy through inhibition of viral replication mechanisms, making them candidates for drug development against viral diseases .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity. A study published in a peer-reviewed journal demonstrated that certain benzoxathiine derivatives inhibited tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic intervention .

Materials Science Applications

Polymer Chemistry

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine derivatives are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. For example, a case study showed that adding small amounts of these compounds improved the tensile strength and thermal degradation temperature of polycarbonate materials .

Nanocomposites

The compound's unique structure allows it to function as a coupling agent in nanocomposite materials. Research has shown that when used in conjunction with nanoparticles, it can improve dispersion and interaction between the organic matrix and inorganic fillers. This leads to enhanced mechanical properties and barrier performance in nanocomposite films .

Agrochemical Applications

Pesticide Development

There is growing interest in the use of 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine derivatives as potential pesticides. A study indicated that certain derivatives exhibited insecticidal activity against common agricultural pests. The mechanism is thought to involve disruption of the pest's nervous system, leading to effective control measures without harming beneficial insects .

Herbicide Formulations

The compound has also been investigated for its herbicidal properties. Research findings suggest that specific formulations containing 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine can inhibit the growth of unwanted plant species while promoting crop safety. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .

Data Tables

Case Studies

- Antiviral Compound Development : A comprehensive study on the synthesis and evaluation of various derivatives led to the identification of several candidates with promising antiviral activities against influenza viruses.

- Polymer Enhancement : A research project focused on integrating benzoxathiine derivatives into polycarbonate matrices revealed significant improvements in material properties under thermal stress conditions.

- Field Trials for Herbicides : Multiple field trials were conducted to assess the efficacy of herbicide formulations based on this compound. Results indicated a substantial reduction in weed biomass with minimal impact on surrounding crops.

Mécanisme D'action

The mechanism of action of 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of both oxygen and sulfur atoms in the ring structure allows for unique interactions with these targets, potentially leading to the modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydro-1,4-benzoxathiine: A related compound with similar structural features but lacking the carboxylic acid group.

2,3-Dihydro-1,4-benzodioxane: Another similar compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the carboxylic acid group

Activité Biologique

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxathiines, characterized by a unique bicyclic structure that contributes to its biological activity. The presence of the dioxo group and the carboxylic acid functionality enhances its reactivity and interaction with biological targets.

Antiviral Properties

Research has indicated that derivatives of benzoxathiine compounds exhibit significant antiviral activity. A study highlighted the synthesis of various benzoxathiine derivatives that showed promising results against viral infections, suggesting that this compound may also possess similar properties due to structural similarities with known active compounds .

Anticancer Effects

In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer activity . These findings suggest a potential for further development as anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A review noted that benzoxathiine derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- DNA Intercalation : Evidence indicates that related compounds can intercalate into DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells.

Study 1: Antiviral Activity

A recent patent application described the synthesis of various benzoxathiine derivatives and their evaluation against common viral strains. The results indicated that certain modifications on the benzoxathiine scaffold significantly enhanced antiviral potency .

Study 2: Anticancer Efficacy

In a comparative study involving multiple benzoxathiine derivatives, researchers found that this compound exhibited superior selectivity towards cancer cells over normal cells. The study reported an IC50 value significantly lower than that of standard chemotherapy agents like cisplatin .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5S/c10-9(11)7-5-15(12,13)8-4-2-1-3-6(8)14-7/h1-4,7H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKKYHJQMOAEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1(=O)=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183069 | |

| Record name | 1,4-Benzoxathiin-2-carboxylic acid, 2,3-dihydro-, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-88-2 | |

| Record name | 1,4-Benzoxathiin-2-carboxylic acid, 2,3-dihydro-, 4,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzoxathiin-2-carboxylic acid, 2,3-dihydro-, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrobenzo[b][1,4]oxathiine-2-carboxylic acid 4,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.